3-Bromo-N-(1-phenylethyl)benzamide
Description
3-Bromo-N-(1-phenylethyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the meta-position and an N-(1-phenylethyl) group. This compound is frequently utilized as a precursor in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of boronic acids for biaryl systems) . Its structural features, including the electron-withdrawing bromine and chiral N-(1-phenylethyl) moiety, make it valuable in medicinal chemistry and materials science. The compound has been synthesized with moderate yields (58% in cross-coupling reactions) and exhibits applications in chiral separations due to its enantiomeric properties .
Properties
Molecular Formula |
C15H14BrNO |
|---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
3-bromo-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
HMYKUFFNKSBISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-phenylethyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 1-phenylethylamine. The reaction is often carried out in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the employment of catalysts such as palladium (Pd) can further optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-phenylethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.2. Key Comparative Insights
Substituent Effects on Reactivity :
- Bromine at C3 (3-Bromo-N-(1-phenylethyl)benzamide) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-withdrawing nature, enhancing oxidative addition in palladium catalysis . In contrast, nitro groups in 3,5-dinitro analogs improve chiral resolution in HPLC but reduce synthetic versatility .
- Halogen position matters: 2-Bromo-N-(3-fluorophenyl)benzamide (C2 bromine) exhibits distinct crystallographic packing compared to C3-substituted analogs, affecting solubility .
Biological Activity :
- The addition of chlorine (3-bromo-5-chloro derivative) and extended side chains enhances receptor binding specificity, as seen in GPR139-targeting radioligands .
- Tetrazole-containing analogs (e.g., ) may improve metabolic stability compared to bromine-only derivatives, leveraging bioisosteric replacement of carboxyl groups.
- Synthetic Challenges: Derivatives like (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide face lower yields (45–58%) in boronic acid synthesis due to steric hindrance from the naphthalene system . Microwave-assisted synthesis (e.g., in ) improves efficiency for quinazolinone analogs but is less documented for this compound derivatives.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
